(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 874287-99-7
VCID: VC3358929
InChI: InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
SMILES: B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O
Molecular Formula: C13H11BBrNO3
Molecular Weight: 319.95 g/mol

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid

CAS No.: 874287-99-7

Cat. No.: VC3358929

Molecular Formula: C13H11BBrNO3

Molecular Weight: 319.95 g/mol

* For research use only. Not for human or veterinary use.

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid - 874287-99-7

Specification

CAS No. 874287-99-7
Molecular Formula C13H11BBrNO3
Molecular Weight 319.95 g/mol
IUPAC Name [4-[(4-bromophenyl)carbamoyl]phenyl]boronic acid
Standard InChI InChI=1S/C13H11BBrNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17)
Standard InChI Key FBTLHSKBTDKVGQ-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)(O)O

Introduction

(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid is a complex organic compound that belongs to the class of arylboronic acids. These compounds are widely used in organic synthesis due to their ability to participate in Suzuki-Miyaura cross-coupling reactions, which facilitate the formation of carbon-carbon bonds between boronic acids and various organic halides or triflates. The presence of a bromine atom in the compound introduces a site for potential chemical modifications, while the carbamoyl group may influence its solubility and interactions with other molecules.

Synthesis and Applications

Arylboronic acids, including (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid, are valuable intermediates in organic synthesis. They are particularly useful in Suzuki-Miyaura cross-coupling reactions, which allow for the creation of complex organic structures with desired properties. These reactions are widely employed in pharmaceutical and material science applications to form carbon-carbon bonds efficiently.

Related Compounds and Variations

Several compounds related to (4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid have been studied for their unique properties and applications. For example, (4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid and (3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid offer variations in the position of the bromine atom, potentially affecting their reactivity and biological activities.

CompoundCAS NumberKey Features
(4-((2-Bromophenyl)carbamoyl)phenyl)boronic acid-Bromine at the 2-position
(3-((4-Bromophenyl)carbamoyl)phenyl)boronic acid850567-35-0Bromine at the 4-position on a different ring
(4-((4-Bromophenyl)carbamoyl)phenyl)boronic acid874287-99-7Bromine at the 4-position

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